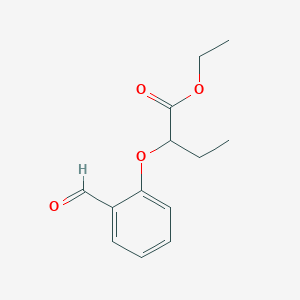

Ethyl 2-(2-formylphenoxy)butanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-formylphenoxy)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-3-11(13(15)16-4-2)17-12-8-6-5-7-10(12)9-14/h5-9,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGGSVBDPHSMCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)OC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377284 | |

| Record name | ethyl 2-(2-formylphenoxy)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86602-60-0 | |

| Record name | ethyl 2-(2-formylphenoxy)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-(2-formylphenoxy)butanoate

This guide provides a comprehensive overview of the synthetic pathway for Ethyl 2-(2-formylphenoxy)butanoate, a valuable substituted phenoxy ester. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction mechanism, a detailed and replicable experimental protocol, and the critical scientific reasoning behind the procedural choices.

Introduction and Strategic Approach

This compound is an organic molecule featuring an ether linkage between a salicylaldehyde moiety and an ethyl butanoate group. Molecules of this class are significant as versatile intermediates in the synthesis of more complex structures, including pharmaceuticals and other biologically active compounds. The synthesis of salicylaldehyde derivatives can be challenging due to the potential for unwanted interactions between the phenolic hydroxyl and aldehyde functional groups.[1]

The most reliable and widely adopted strategy for the synthesis of such aryl ethers is the Williamson Ether Synthesis . This classic organometallic reaction involves the reaction of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with an organohalide.[2][3] This method is particularly well-suited for this target molecule, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] Our approach, therefore, focuses on the O-alkylation of salicylaldehyde with a suitable ethyl butanoate derivative.

Core Mechanism: The Williamson Ether Synthesis Pathway

The synthesis is achieved by reacting salicylaldehyde (2-hydroxybenzaldehyde) with ethyl 2-bromobutanoate in the presence of a weak base. The reaction proceeds in two fundamental steps:

-

Deprotonation: The acidic phenolic proton of salicylaldehyde is abstracted by a base, typically an anhydrous carbonate like potassium carbonate (K₂CO₃), to form a highly reactive potassium salicylaldehyde phenoxide intermediate. This step is critical as the phenoxide is a much stronger nucleophile than the parent phenol.

-

SN2 Attack: The nucleophilic phenoxide ion then attacks the electrophilic carbon atom of ethyl 2-bromobutanoate. This carbon is bonded to a bromine atom, an excellent leaving group. The reaction follows a concerted SN2 pathway, involving a backside attack that displaces the bromide ion and forms the desired ether linkage, yielding this compound.[4][6]

The overall reaction is as follows:

Caption: Overall reaction scheme for the synthesis.

Below is a detailed mechanistic diagram generated using DOT language.

Caption: Figure 1: Reaction Mechanism.

In-Depth Experimental Protocol

This protocol is adapted from established procedures for the O-alkylation of salicylaldehyde and related phenols.[7]

Materials and Reagents

All reagents should be of high purity. Solvents should be anhydrous to prevent unwanted side reactions.

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Suggested Equivalents | Example Quantity (for 10 mmol scale) |

| Salicylaldehyde | C₇H₆O₂ | 122.12 | 1.0 | 1.22 g |

| Ethyl 2-bromobutanoate | C₆H₁₁BrO₂ | 195.05 | 1.2 | 2.34 g |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 3.0 | 4.15 g |

| Acetonitrile (MeCN) | C₂H₃N | 41.05 | - | 70 mL |

| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | - | For extraction |

| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | For drying |

| Deionized Water | H₂O | 18.02 | - | For washing |

| Brine (Saturated NaCl) | NaCl(aq) | - | - | For washing |

Step-by-Step Methodology

The following workflow outlines the complete synthesis from setup to purification.

Caption: Experimental workflow for the synthesis.

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add salicylaldehyde (1.0 equiv., 10 mmol, 1.22 g), anhydrous potassium carbonate (3.0 equiv., 30 mmol, 4.15 g), and anhydrous acetonitrile (70 mL).

-

Phenoxide Formation: Stir the resulting yellow suspension vigorously at room temperature for approximately 15 minutes.

-

Alkylation: Add ethyl 2-bromobutanoate (1.2 equiv., 12 mmol, 2.34 g) to the flask in one portion.[7]

-

Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C) with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them with thin-layer chromatography (TLC) until the starting salicylaldehyde spot is consumed (typically 24-72 hours).

-

Cooling and Filtration: Once the reaction is complete, cool the flask to room temperature. Remove the inorganic solids (K₂CO₃, KBr) by filtration through a coarse fritted funnel. Wash the solids thoroughly with diethyl ether to ensure all product is collected in the filtrate.[7]

-

Extraction and Washing: Transfer the filtrate to a separatory funnel. Add approximately 100 mL of deionized water and separate the layers. Extract the aqueous layer twice more with diethyl ether. Combine all organic extracts and wash them sequentially with deionized water and then with a saturated brine solution.[7]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which typically presents as a yellow-orange oil.[7]

-

Purification: If necessary, purify the crude oil using column chromatography on silica gel to obtain the pure this compound.

Scientific Integrity & Causality

Expertise & Causality in Experimental Choices

-

Choice of Base: Anhydrous potassium carbonate is the base of choice. It is strong enough to deprotonate the phenol (pKa ≈ 10) but not so strong that it would promote unwanted side reactions, such as the hydrolysis of the ethyl ester group. Using a strong base like sodium hydroxide would introduce water and readily saponify the ester.

-

Choice of Solvent: A polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) is essential.[3] These solvents effectively solvate the potassium cation (K⁺) but poorly solvate the phenoxide anion. This leaves the phenoxide "naked" and highly nucleophilic, thereby accelerating the rate of the SN2 reaction.

-

Stoichiometry: A slight excess (1.2 equivalents) of the alkylating agent, ethyl 2-bromobutanoate, is used to ensure the complete consumption of the limiting reagent, salicylaldehyde. A large excess is avoided to simplify purification. A significant excess of the base (3.0 equivalents) is used to drive the initial deprotonation equilibrium to completion and to neutralize the hydrogen bromide that is implicitly formed.

-

Temperature and Reaction Time: The reaction is heated to reflux to provide the necessary activation energy for the SN2 reaction. Given that the phenoxide is a relatively stable nucleophile and ethyl 2-bromobutanoate is a secondary halide, elevated temperatures are required to achieve a reasonable reaction rate. Steric hindrance around the electrophilic carbon slows the reaction, necessitating longer reaction times compared to reactions with primary halides.[5]

Trustworthiness: A Self-Validating Protocol

The integrity of this protocol is maintained through in-process controls and a logical work-up sequence.

-

TLC Monitoring: Regular TLC analysis is the cornerstone of reaction validation. It confirms the consumption of starting material and the formation of a new, less polar product spot, preventing premature termination or unnecessary heating that could lead to decomposition.

-

Systematic Work-up: Each step of the work-up is designed to systematically remove impurities. Filtration removes the bulk of inorganic salts. The aqueous washes remove the polar solvent (MeCN) and any remaining salts. The brine wash aids in breaking any emulsions and begins the drying process. Finally, drying with Na₂SO₄ removes residual water, which is crucial before solvent evaporation to prevent hydrolysis of the ester during storage.

Conclusion

The synthesis of this compound is efficiently achieved via the Williamson ether synthesis. This method, which relies on the SN2 reaction between the salicylaldehyde phenoxide and ethyl 2-bromobutanoate, is a robust and high-yielding pathway. Careful selection of a suitable base and a polar aprotic solvent is paramount to maximizing nucleophilicity and achieving a practical reaction rate. The detailed protocol and mechanistic insights provided herein offer a solid foundation for researchers to successfully synthesize this and related phenoxy ester compounds.

References

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

The Williamson Ether Synthesis. Chemistry Steps. [Link]

-

Williamson Ether Synthesis. J&K Scientific LLC. [Link]

- Synthesis of substituted salicylaldehyde derivatives.

-

15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

-

Williamson Ether Synthesis. YouTube. [Link]

-

Butanoic acid, 2-bromo-, ethyl ester | C6H11BrO2 | CID 79039. PubChem. [Link]

- Process for the preparation of 2-phenylphenol and its sodium salt.

Sources

- 1. CN103228137A - Synthesis of substituted salicylaldehyde derivatives - Google Patents [patents.google.com]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. jk-sci.com [jk-sci.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Spectroscopic Elucidation of Ethyl 2-(2-formylphenoxy)butanoate: A Technical Guide

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural characterization of novel chemical entities is paramount. Ethyl 2-(2-formylphenoxy)butanoate, a molecule incorporating an aldehyde, an ether, and an ester functional group within a compact scaffold, presents a compelling case for the application of modern spectroscopic techniques. This guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By delving into the theoretical underpinnings of the expected spectral features, we aim to equip researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this and structurally related molecules. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous chemical structures, ensuring a high degree of scientific integrity and practical utility.

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive information on the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of 0-12 ppm.

-

Employ a 30-degree pulse width with a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0-220 ppm.

-

Utilize a proton-decoupled pulse sequence.

-

Employ a 45-degree pulse width with a relaxation delay of 2-5 seconds.

-

Acquire a significantly larger number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.

-

Process the data with a line broadening of 1-2 Hz.

-

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | s | 1H | H on C7 (aldehyde) |

| ~7.8 | dd | 1H | Aromatic H |

| ~7.5 | t | 1H | Aromatic H |

| ~7.1 | t | 1H | Aromatic H |

| ~6.9 | d | 1H | Aromatic H |

| ~4.7 | t | 1H | H on C8 |

| ~4.2 | q | 2H | H on C12 (ethyl ester) |

| ~2.1 | m | 2H | H on C9 |

| ~1.2 | t | 3H | H on C13 (ethyl ester) |

| ~1.0 | t | 3H | H on C10 |

Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound exhibits several key features that confirm its structure. The most downfield signal, a singlet at approximately 10.2 ppm, is highly characteristic of an aldehyde proton (H on C7).[1] The aromatic region, between 6.9 and 7.8 ppm, is expected to show four distinct signals for the ortho-substituted benzene ring, each integrating to one proton. The chemical shifts and coupling patterns (doublet, triplet, doublet of doublets) will be consistent with the electronic effects of the formyl and ether substituents.

The methine proton on the chiral center (H on C8), being adjacent to both an oxygen atom and the ester carbonyl, is predicted to resonate as a triplet around 4.7 ppm. The ethyl ester group will give rise to a quartet at approximately 4.2 ppm (H on C12) and a triplet at around 1.2 ppm (H on C13), a classic ethyl group pattern.[2] The butanoate side chain is represented by a multiplet around 2.1 ppm for the methylene group (H on C9) and a triplet at approximately 1.0 ppm for the terminal methyl group (H on C10). The integration of all signals will correspond to the number of protons in each unique environment, providing further structural confirmation.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C7 (aldehyde C=O) |

| ~170 | C11 (ester C=O) |

| ~160 | Aromatic C-O |

| ~135 | Aromatic C |

| ~128 | Aromatic C |

| ~125 | Aromatic C-CHO |

| ~122 | Aromatic C |

| ~115 | Aromatic C |

| ~75 | C8 |

| ~61 | C12 (ethyl ester) |

| ~25 | C9 |

| ~14 | C13 (ethyl ester) |

| ~11 | C10 |

Interpretation of the Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display a total of 13 distinct signals, corresponding to the 13 carbon atoms in the molecule. The two carbonyl carbons are the most deshielded, with the aldehyde carbonyl (C7) predicted to appear around 190 ppm and the ester carbonyl (C11) around 170 ppm.[3][4] The six aromatic carbons will resonate in the typical range of 115-160 ppm, with the carbon attached to the ether oxygen appearing at the most downfield position due to its electron-withdrawing effect. The carbon of the chiral center (C8) is expected around 75 ppm. The remaining aliphatic carbons of the ethyl and butanoate groups will appear in the upfield region of the spectrum, with the ethyl ester's -CH₂- (C12) around 61 ppm and the butanoate's -CH₂- (C9) at a more shielded position of approximately 25 ppm. The two methyl carbons (C10 and C13) will be the most upfield signals.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for the identification of functional groups within a molecule. The IR spectrum of this compound will be characterized by strong absorptions corresponding to the carbonyl groups and other key bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample can be prepared between two sodium chloride or potassium bromide plates.

-

Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Scan the sample over a wavenumber range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Record the spectrum in transmittance mode.

-

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2970, ~2870 | Medium | Aliphatic C-H stretch |

| ~2820, ~2720 | Medium, weak | Aldehyde C-H stretch (Fermi doublet) |

| ~1735 | Strong | Ester C=O stretch |

| ~1690 | Strong | Aldehyde C=O stretch (conjugated) |

| ~1600, ~1480 | Medium | Aromatic C=C stretch |

| ~1250 | Strong | Aryl-O-C stretch (ether) |

| ~1150 | Strong | C-O stretch (ester) |

Interpretation of the Predicted IR Spectrum

The IR spectrum will be dominated by two strong carbonyl absorption bands. The ester C=O stretch is expected at a higher frequency, around 1735 cm⁻¹, while the aldehyde C=O, being conjugated to the aromatic ring, will appear at a lower frequency, approximately 1690 cm⁻¹.[5][6] The presence of an aldehyde is further confirmed by the characteristic, albeit sometimes weak, C-H stretching vibrations (a Fermi doublet) around 2820 and 2720 cm⁻¹.[6] Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below this value. Strong absorptions in the fingerprint region, particularly around 1250 cm⁻¹ and 1150 cm⁻¹, will correspond to the C-O stretching vibrations of the aryl ether and the ester, respectively.[7]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation.

-

Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition: Scan a mass-to-charge (m/z) range that encompasses the expected molecular weight (e.g., m/z 50-300).

Predicted Mass Spectrometry Data

| m/z | Proposed Fragment |

| 236 | [M]⁺ (Molecular Ion) |

| 207 | [M - CHO]⁺ |

| 191 | [M - OCH₂CH₃]⁺ |

| 163 | [M - COOCH₂CH₃]⁺ |

| 121 | [C₇H₅O₂]⁺ |

| 93 | [C₆H₅O]⁺ |

| 71 | [C₄H₇O]⁺ |

| 45 | [OCH₂CH₃]⁺ |

| 29 | [CHO]⁺ or [CH₂CH₃]⁺ |

Interpretation of the Predicted Mass Spectrum

The molecular ion peak ([M]⁺) is expected at m/z 236, corresponding to the molecular weight of this compound (C₁₃H₁₆O₄). Common fragmentation pathways for esters include the loss of the alkoxy group, which would result in a peak at m/z 191 ([M - OCH₂CH₃]⁺), and the loss of the entire ester group, leading to a fragment at m/z 163 ([M - COOCH₂CH₃]⁺).[8][9] The loss of the formyl group from the molecular ion would generate a peak at m/z 207 ([M - CHO]⁺).

A significant fragmentation pathway for phenoxy compounds involves the cleavage of the ether bond. This could lead to the formation of a phenoxy radical and a charged butanoate fragment, or a charged phenoxy-containing fragment. For instance, a fragment at m/z 121, corresponding to the 2-formylphenoxy cation, is plausible. Further fragmentation of the butanoate chain and the ethyl ester can also be expected.

Caption: Proposed key fragmentation pathways for this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust and self-validating framework for the structural confirmation of this compound. The predicted ¹H and ¹³C NMR spectra offer a detailed map of the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry provides the molecular weight and characteristic fragmentation patterns that further corroborate the proposed structure. By integrating the data from these orthogonal techniques, researchers can achieve a high level of confidence in the identity and purity of this and similar molecules, a critical step in the rigorous process of modern drug discovery and development.

References

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Filo. (2025). The mass spectrum of ethyl butanoate shows two characteristic peaks due to. [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 fragmentation pattern. [Link]

-

Doc Brown's Chemistry. (n.d.). Proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

-

UCLA. (n.d.). Esters. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

-

Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

-

ResearchGate. (2025). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

Sources

- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The mass spectrum of ethyl butanoate shows two characteristic peaks due t.. [askfilo.com]

The Versatile Building Block: A Technical Guide to Ethyl 2-(2-formylphenoxy)butanoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of modern organic synthesis, the strategic design of molecular scaffolds is paramount for the efficient construction of complex chemical entities. Ethyl 2-(2-formylphenoxy)butanoate, a bifunctional aromatic compound, represents a valuable yet under-explored building block with significant potential for the synthesis of diverse heterocyclic systems. Its unique architecture, featuring an ortho-formylphenoxy moiety appended to an ethyl butanoate backbone, provides a versatile platform for a range of chemical transformations, particularly intramolecular cyclizations. This technical guide serves as a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, offering field-proven insights for its effective utilization in research and drug development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 86602-60-0 | |

| Molecular Formula | C₁₃H₁₆O₄ | |

| Molecular Weight | 236.27 g/mol | |

| Physical Form | Liquid | |

| Boiling Point | 104-106 °C at 0.05 mmHg |

Synthesis of this compound: A Practical Approach

The most direct and reliable method for the synthesis of this compound is the Williamson ether synthesis.[1] This venerable yet powerful reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. In this case, salicylaldehyde serves as the phenolic precursor, and ethyl 2-bromobutanoate provides the alkylating fragment.

Causality Behind Experimental Choices

The choice of a suitable base and solvent is critical to the success of this synthesis. A moderately strong base, such as potassium carbonate (K₂CO₃), is employed to deprotonate the phenolic hydroxyl group of salicylaldehyde, forming the reactive phenoxide nucleophile. Stronger bases, like sodium hydroxide, are generally avoided as they can promote side reactions such as the Cannizzaro reaction of the aldehyde functionality or hydrolysis of the ester group (saponification).[2] The use of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is advantageous as it effectively solvates the potassium cation without solvating the phenoxide anion, thereby enhancing its nucleophilicity and favoring the desired O-alkylation over potential C-alkylation.[2] Anhydrous conditions are crucial to prevent the hydrolysis of the ester in the starting material and the product.[2]

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

Salicylaldehyde

-

Ethyl 2-bromobutanoate

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of salicylaldehyde (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

-

Stir the resulting suspension at room temperature for 20-30 minutes to ensure the formation of the phenoxide.

-

Add ethyl 2-bromobutanoate (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80 °C and maintain this temperature, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate and wash with brine to remove DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel.

Caption: Williamson ether synthesis workflow for this compound.

Core Synthetic Application: Photocyclization to Chromanone and Benzofuranone Derivatives

A significant and elegant application of this compound lies in its potential for intramolecular photocyclization to generate valuable heterocyclic scaffolds. Research on closely related 2-(2-formylphenoxy)acetic acid and its esters has demonstrated that these compounds undergo photocyclization under 365 nm irradiation to yield chromanone and benzofuranone derivatives.[3] This transformation is particularly noteworthy for its mild conditions and the generation of complex structures from a relatively simple precursor.

Mechanistic Insights

The reaction is believed to proceed via an intramolecular hydrogen abstraction by the excited carbonyl group of the aldehyde from the α-position of the butanoate chain. This generates a biradical intermediate which can then undergo cyclization and subsequent rearrangement to afford the final heterocyclic products. The solvent plays a crucial role in this process, with dimethyl sulfoxide (DMSO) being identified as the optimal medium for achieving high yields of the desired hydroxychromanones.[3]

Caption: Proposed photocyclization pathway of this compound.

Broader Synthetic Potential: A Gateway to Diverse Heterocycles

The strategic placement of the aldehyde and the ester functionalities in this compound opens up avenues for a variety of other intramolecular and intermolecular reactions, making it a versatile precursor for a range of heterocyclic systems relevant to medicinal chemistry.

-

Synthesis of Chromane Derivatives: Beyond photocyclization, the molecule is a potential substrate for reductive cyclization. Treatment with a reducing agent could selectively reduce the aldehyde to an alcohol, which could then undergo intramolecular transesterification to form a lactone, or under different conditions, the ester could be reduced and cyclized to form a chromane derivative. The synthesis of various chromane derivatives is of significant interest due to their wide range of biological activities, including anti-cancer and antiepileptic properties.[4]

-

Formation of Benzofuran Scaffolds: Alternative cyclization strategies, potentially under acidic or basic conditions, could lead to the formation of benzofuran derivatives. The synthesis of functionalized benzofurans is a prominent area of research, as this motif is present in numerous biologically active compounds.[5]

Conclusion: A Building Block of Untapped Potential

This compound, while not extensively documented in the literature, presents itself as a highly promising and versatile building block for organic synthesis. Its straightforward synthesis via the Williamson ether reaction and the demonstrated reactivity of its close analogs in photocyclization reactions highlight its potential for the construction of valuable chromanone and benzofuranone cores. For researchers and drug development professionals, this molecule offers a strategic entry point to novel heterocyclic scaffolds with potential biological activity. Further exploration of its reactivity is warranted and is likely to uncover new and efficient synthetic routes to complex molecular architectures.

References

-

Kuznetsov, A. A., et al. (2021). Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Organic & Biomolecular Chemistry, 19(3), 596-603. [Link]

-

Williamson, C., Storey, J. M. D., & Harrison, W. T. A. (2007). Ethyl 2-(2-formylphenoxy)ethanoate–ethyl 2-(2-carboxyphenoxy)ethanoate [0.682 (7)/0.318 (7)]. Acta Crystallographica Section E: Structure Reports Online, 63(3), o1426-o1427. [Link]

-

Chemistry LibreTexts. (2020). The Williamson Ether Synthesis. [Link]

-

El-Sayed, M. A., et al. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 2977–2990. [Link]

-

Schevenels, F., et al. (2013). Preparation of highly functionalised benzofurans from ortho-hydroxyphenones and dichloroethylene: applications and mechanistic investigations. Chemistry, 19(13), 4335-4343. [Link]

-

Chemistry Steps. (2023). Williamson Ether Synthesis. [Link]

Sources

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of highly functionalised benzofurans from ortho-hydroxyphenones and dichloroethylene: applications and mechanistic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of Ethyl 2-(2-formylphenoxy)butanoate for Drug Development Professionals

Foreword: Navigating the Uncharted Territory of a Novel Molecule

In the landscape of pharmaceutical research and development, the characterization of novel chemical entities is a foundational pillar upon which successful drug discovery is built. This guide is dedicated to "Ethyl 2-(2-formylphenoxy)butanoate," a molecule of significant interest yet with a scarcity of published experimental data. As such, this document ventures into a predictive and methodological space, leveraging established principles of organic chemistry and data from structurally analogous compounds to provide a comprehensive framework for understanding its solubility and stability. Our approach is rooted in providing not just protocols, but the scientific rationale that underpins them, empowering researchers to make informed decisions in their experimental designs.

Molecular Profile and Physicochemical Predictions

This compound possesses a unique combination of functional groups: an ethyl ester, a phenyl ether, and a benzaldehyde. This trifecta of functionalities dictates its chemical behavior and, consequently, its suitability as a drug candidate. The presence of the ester and ether linkages introduces potential sites for hydrolysis, while the aldehyde group is susceptible to oxidation.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale for Prediction |

| Molecular Formula | C13H16O4 | Based on chemical structure |

| Molecular Weight | 236.26 g/mol | Calculated from the molecular formula |

| LogP (o/w) | ~2.0 - 2.5 | Increased lipophilicity compared to the acetate analogue (LogP ~1.6) due to the longer alkyl chain. |

| Aqueous Solubility | Low | The presence of a significant hydrophobic surface area (phenyl ring, ethyl and butyl chains) is expected to limit water solubility. |

| Solubility in Organic Solvents | High | Expected to be freely soluble in common organic solvents like ethanol, methanol, DMSO, and dichloromethane. |

| Hydrogen Bond Donors | 0 | No hydrogen bond donor groups are present. |

| Hydrogen Bond Acceptors | 4 | The ether oxygen, two ester oxygens, and the aldehyde oxygen can act as hydrogen bond acceptors. |

A Deep Dive into Solubility: Methodologies and Rationale

The solubility of a potential drug molecule is a critical determinant of its bioavailability and formulation feasibility. For this compound, a systematic approach to solubility assessment is paramount.

Experimental Protocol for Thermodynamic Solubility Assessment

This protocol is designed to determine the equilibrium solubility of the compound in various solvent systems, a crucial parameter for preclinical development.

Materials:

-

This compound (crystalline solid)

-

Selection of aqueous buffers (pH 2, 4, 6.8, 7.4, 9)

-

Organic solvents: Ethanol, Propylene Glycol, DMSO, PEG 400

-

Shaking incubator

-

Centrifuge

-

Calibrated pH meter

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to each solvent system in separate vials. The "excess" should be visually confirmed as undissolved solid.

-

Equilibration: Tightly seal the vials and place them in a shaking incubator set at a controlled temperature (e.g., 25°C and 37°C) for 48-72 hours. This extended period is to ensure that equilibrium is reached.

-

Phase Separation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with the mobile phase to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve of the compound.

Causality Behind Experimental Choices:

-

Choice of Solvents: The selected aqueous buffers cover a physiologically relevant pH range, which is crucial for understanding how the compound will behave in different parts of the gastrointestinal tract. The organic and co-solvents are commonly used in drug formulations.

-

Temperature Control: Assessing solubility at both room temperature (25°C) and physiological temperature (37°C) provides a more complete picture of the compound's behavior.

-

Equilibration Time: A 48-72 hour window is chosen to ensure that the dissolution process has reached a true thermodynamic equilibrium, which is often a slow process for poorly soluble compounds.

Visualizing the Solubility Workflow

Caption: Thermodynamic Solubility Assessment Workflow.

Unraveling Stability: A Proactive Approach to Degradation

Understanding the chemical stability of this compound is essential to ensure its safety, efficacy, and shelf-life. The key functional groups suggest potential degradation pathways that must be investigated.

Potential Degradation Pathways

-

Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding 2-(2-formylphenoxy)butanoic acid and ethanol.

-

Oxidation: The aldehyde group is prone to oxidation, which could lead to the formation of the corresponding carboxylic acid. This can be catalyzed by light, temperature, and the presence of oxidizing agents.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and establish the intrinsic stability of the molecule.

Materials:

-

This compound solution (in a suitable solvent like acetonitrile/water)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

High-intensity light source (ICH Q1B compliant)

-

Temperature-controlled oven

-

HPLC-MS system for peak identification[4]

Procedure:

-

Acid Hydrolysis: Treat the compound solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Treat the compound solution with 0.1 M NaOH at room temperature for a shorter duration (e.g., 30 minutes, 1, 2, 4 hours), as base-catalyzed hydrolysis is typically faster.

-

Oxidative Degradation: Treat the compound solution with 3% H2O2 at room temperature for a defined period.

-

Photostability: Expose the compound solution to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C, 80°C) for an extended period.

-

Sample Analysis: At each time point, neutralize the acidic and basic samples, and then analyze all samples by HPLC-MS to separate and identify the parent compound and any degradation products.

Causality Behind Experimental Choices:

-

Stress Conditions: The chosen stress conditions (acid, base, oxidation, light, heat) are standard in forced degradation studies and are designed to accelerate the degradation pathways that the compound might encounter during its shelf life.

-

HPLC-MS: The use of mass spectrometry coupled with HPLC is crucial for the structural elucidation of the degradation products, providing valuable insights into the degradation pathways.

Logical Flow of Stability Assessment

Caption: Forced Degradation and Stability Pathway Analysis.

Concluding Remarks and Future Directions

This guide provides a foundational framework for initiating the comprehensive study of the solubility and stability of this compound. While predictive in nature due to the current lack of direct experimental data, the outlined methodologies are robust and grounded in established scientific principles. The successful execution of these studies will be instrumental in advancing this promising molecule through the drug development pipeline. It is our firm belief that a proactive and methodologically sound approach to physicochemical characterization is not just a regulatory requirement but a scientific imperative for the development of safe and effective medicines.

References

-

The Good Scents Company. (n.d.). ethyl 2-ethyl butyrate, 2983-38-2. Retrieved from [Link]

-

FooDB. (2018, May 29). Showing Compound Ethyl 2-ethylbutanoate (FDB020020). Retrieved from [Link]

-

PubChem. (2024, January 17). Ethyl 2-(2-methylphenoxy)butanoate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 2-[p-(4-tetrahydropyranyl)-phenoxy]-butanoate. Retrieved from [Link]

-

OPUS. (2025, August 28). Analytical Methods. Retrieved from [Link]

-

csbsju. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved from [Link]

-

IntechOpen. (2018, November 21). Development and Validation of Analytical Methods for Pharmaceuticals. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(2-formylphenoxy)acetate. Retrieved from [Link]

-

ChemBK. (2024, April 10). Ethyl but-2-enoate. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Analytical Methods for the Quantification of Bisphenol A, Alkylphenols, Phthalate Esters, and Perfluoronated Chemicals in Biological Samples | Request PDF. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). ethyl 2-cyano-4-(4-methoxyphenoxy)butanoate. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of Ethyl 2-(2-formylphenoxy)butanoate: A Detailed Protocol for Researchers

Introduction: The Significance of Ethyl 2-(2-formylphenoxy)butanoate

This compound is a valuable bifunctional molecule, incorporating both an aldehyde and an ester moiety within a stable ether linkage. This unique structural arrangement makes it a versatile intermediate in the synthesis of more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The presence of the reactive aldehyde group allows for a wide range of subsequent chemical transformations, such as reductive aminations, Wittig reactions, and the formation of Schiff bases, while the butanoate ester can serve as a handle for further modifications or to modulate the physicochemical properties of the parent molecule. This application note provides a comprehensive, step-by-step guide for the synthesis of this compound, grounded in the principles of the Williamson ether synthesis.

Underlying Principles: The Williamson Ether Synthesis

The synthesis of this compound is achieved through the Williamson ether synthesis, a classic and robust method for the formation of ethers.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The core of this reaction involves the deprotonation of a weakly acidic alcohol, in this case, the phenolic hydroxyl group of salicylaldehyde, to form a more potent nucleophile, the corresponding phenoxide. This phenoxide then attacks an alkyl halide, in this instance, ethyl 2-bromobutanoate, at the electrophilic carbon atom bearing the halide. The reaction results in the formation of an ether bond and the displacement of the halide ion.

The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is crucial as it effectively solvates the cation of the base, leaving the anionic nucleophile more exposed and reactive, thereby accelerating the rate of the SN2 reaction. Potassium carbonate is a commonly employed weak base in this synthesis, as it is sufficiently basic to deprotonate the phenol without promoting significant side reactions.

Visualizing the Synthesis Workflow

Sources

Wittig reaction conditions for "Ethyl 2-(2-formylphenoxy)butanoate"

An Application Guide to the Wittig Reaction: Strategic Olefination of Ethyl 2-(2-formylphenoxy)butanoate

Introduction: The Strategic Conversion of Aldehydes to Alkenes

The Wittig reaction, a cornerstone of modern organic synthesis, offers a powerful and reliable method for the olefination of carbonyl compounds. Discovered by Georg Wittig in 1954, this reaction earned him the Nobel Prize in Chemistry in 1979 and remains a principal strategy for constructing carbon-carbon double bonds with high regioselectivity[1][2]. The reaction's significance lies in its ability to convert aldehydes and ketones into alkenes by reacting them with a phosphorus ylide (a Wittig reagent)[3]. The immense stability of the triphenylphosphine oxide byproduct serves as the thermodynamic driving force for this transformation[1].

This guide focuses on the practical application of the Wittig reaction to a specific and functionally complex substrate: This compound . This molecule presents a unique synthetic challenge due to its combination of an aromatic aldehyde, a sterically demanding ortho substituent, and a base-sensitive ester moiety. Understanding how to navigate these features is critical for researchers in medicinal chemistry and materials science, where the resulting vinyl ether derivatives can serve as valuable intermediates.

Herein, we provide a detailed exploration of the Wittig reaction mechanism, strategic considerations for this specific substrate, and two distinct, field-proven protocols for achieving desired synthetic outcomes.

Core Mechanism and Control of Stereoselectivity

The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide to the carbonyl carbon of an aldehyde or ketone. This process is generally understood to involve a concerted [2+2] cycloaddition to form a transient four-membered ring intermediate, the oxaphosphetane[3][4]. This intermediate then collapses in a syn-elimination to yield the final alkene and triphenylphosphine oxide[2].

The stereochemical outcome of the reaction—that is, the ratio of (E) to (Z)-alkene isomers—is profoundly influenced by the nature of the ylide used. Wittig reagents are broadly classified into two categories based on their stability, which dictates the reaction pathway and resulting geometry[5][6].

-

Non-stabilized Ylides: These ylides bear simple alkyl or hydrogen substituents on the carbanionic carbon (e.g., Ph₃P=CH₂). They are highly reactive, unstable, and must be handled under inert and anhydrous conditions[1]. Their reactions are typically rapid and irreversible, leading kinetically to a cis-oxaphosphetane intermediate, which decomposes to predominantly form the (Z)-alkene [6][7].

-

Stabilized Ylides: These ylides contain an electron-withdrawing group (EWG) such as an ester or ketone adjacent to the carbanion (e.g., Ph₃P=CHCO₂Et). The negative charge is delocalized through resonance, making these ylides much more stable, less reactive, and often isolable as crystalline solids[5]. The initial cycloaddition is often reversible, allowing for equilibration to the more thermodynamically stable trans-oxaphosphetane. This intermediate subsequently decomposes to yield the (E)-alkene as the major product[6][8].

The choice between these two types of ylides is the primary tool for controlling the stereochemical output of the Wittig reaction.

Caption: The Wittig reaction pathway from phosphonium salt to final alkene product.

Strategic Considerations for this compound

The substrate presents several key features that must be addressed when designing a successful Wittig protocol:

-

Aromatic Aldehyde Reactivity: Aromatic aldehydes are excellent substrates for the Wittig reaction. The electrophilicity of the carbonyl carbon is well-suited for attack by both stabilized and non-stabilized ylides.

-

Steric Hindrance: The ortho ethyl-ester-ether substituent introduces steric bulk near the reaction center. While this is unlikely to prevent the reaction entirely, it may slow the rate of reaction, particularly with bulky ylides. Reaction times may need to be extended accordingly.

-

Ester Group Compatibility: The ethyl ester is susceptible to hydrolysis or transesterification under strongly basic or nucleophilic conditions.

-

When using non-stabilized ylides , which require strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH), the ylide must be generated in situ before the aldehyde is introduced. The reaction should also be run at low temperatures (e.g., -78 °C to 0 °C) to minimize the risk of the base or ylide attacking the ester.

-

When using stabilized ylides , much weaker bases like sodium carbonate (Na₂CO₃) or even sodium bicarbonate (NaHCO₃) can be employed, posing a negligible risk to the ester moiety[9]. This makes the use of stabilized ylides particularly attractive for this substrate.

-

Protocols for the Olefination of this compound

The following protocols provide step-by-step methodologies for reacting the target aldehyde with both a non-stabilized and a stabilized ylide.

Protocol A: Synthesis of Ethyl 2-(2-vinylphenoxy)butanoate using a Non-Stabilized Ylide

This protocol aims to install a terminal double bond, yielding the (Z)-isomer as the expected major product, though with monosubstituted ylides like Ph₃P=CH₂, no isomerism is possible. It requires strict anhydrous and inert atmosphere techniques.

Caption: Experimental workflow for the Wittig reaction with a non-stabilized ylide.

Reagents and Materials:

-

Methyltriphenylphosphonium bromide (Ph₃P⁺CH₃Br⁻)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

This compound

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether or Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), add methyltriphenylphosphonium bromide (1.1 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a septum.

-

Solvation: Add anhydrous THF via syringe to create a suspension (approx. 0.2 M).

-

Ylide Generation: Cool the suspension to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq.) dropwise via syringe. A deep color change (typically to orange or yellow) indicates the formation of the ylide, methylenetriphenylphosphorane[2][10]. Allow the mixture to stir at this temperature for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

-

Aldehyde Addition: Re-cool the ylide solution to -78 °C. Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product will contain triphenylphosphine oxide. Purify the desired alkene by flash column chromatography on silica gel.

Protocol B: Synthesis of Ethyl 2-(2-(2-ethoxycarbonylvinyl)phenoxy)butanoate using a Stabilized Ylide

This protocol installs an α,β-unsaturated ester, which is expected to form predominantly as the (E)-isomer. The conditions are significantly milder and do not require a strictly inert atmosphere.

Reagents and Materials:

-

Ethyl (triphenylphosphoranylidene)acetate (Ph₃P=CHCO₂Et)

-

Toluene or Dichloromethane (DCM)

-

This compound

-

Hexanes

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.) and the stabilized ylide, Ethyl (triphenylphosphoranylidene)acetate (1.1 eq.)[11].

-

Solvation: Dissolve the reagents in toluene or DCM (approx. 0.3 M).

-

Reaction: Heat the mixture to reflux (for toluene) or let it stir at room temperature (for DCM) until the reaction is complete as judged by TLC analysis (typically 4-24 hours). Stabilized ylides are less reactive and may require heat to proceed at a reasonable rate[1].

-

Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purification: The triphenylphosphine oxide byproduct is often less soluble in nonpolar solvents than the desired product. Add a minimal amount of cold diethyl ether or a hexanes/ether mixture to the crude residue and triturate. The triphenylphosphine oxide should precipitate and can be removed by filtration[12]. Concentrate the filtrate and purify the desired α,β-unsaturated ester by flash column chromatography. Some research indicates that for aromatic aldehydes, this type of Wittig reaction can even be performed in aqueous media with bases like NaHCO₃, which simplifies the procedure further[13].

Data Summary and Troubleshooting

| Parameter | Protocol A (Non-Stabilized Ylide) | Protocol B (Stabilized Ylide) |

| Ylide | Ph₃P=CH₂ (example) | Ph₃P=CHCO₂Et (example) |

| Base Required | Strong (n-BuLi, NaH, KHMDS)[9] | Weak (K₂CO₃, NaHCO₃) or none[9] |

| Solvent | Anhydrous THF, Diethyl Ether | Toluene, DCM, even H₂O[13] |

| Atmosphere | Strict Inert (N₂ or Ar)[1] | Air tolerant |

| Temperature | -78 °C to Room Temperature | Room Temperature to Reflux |

| Expected Stereochem. | (Z)-Alkene (if applicable)[6] | (E)-Alkene[6][14] |

| Key Challenge | Handling of pyrophoric base; ester stability | Slower reaction rates; potential for low reactivity with hindered ketones[11] |

Troubleshooting Common Issues:

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No Reaction / Low Yield | 1. Inactive ylide (moisture/air exposure).2. Insufficiently strong base (Protocol A).3. Aldehyde is impure or degraded. | 1. Ensure all glassware is flame-dried and solvents are anhydrous. Use fresh reagents.2. Use a stronger base or titrate the base (e.g., n-BuLi) before use.3. Purify the starting aldehyde before the reaction. |

| Ester Hydrolysis | Base is too strong or reaction temperature is too high. | Add the aldehyde at low temperature (-78 °C) after ylide formation is complete. Avoid excess base. |

| Difficult Purification | Triphenylphosphine oxide co-elutes with the product. | 1. Attempt precipitation/trituration from a nonpolar solvent before chromatography.2. Use a different solvent system for chromatography.3. Convert Ph₃P=O to a water-soluble phosphonium salt with acid for easier removal. |

References

- AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM.

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Lumen Learning. (n.d.). 20.4. The Wittig reaction | Organic Chemistry II. Retrieved from [Link]

-

Scribd. (n.d.). Unstabilized Ylide Reactions in Wittig. Retrieved from [Link]

-

The Synthetic Organic Chemistry Site. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, October 11). In the Wittig reaction, why do stabilised ylides produce E-alkenes and unstabilised ylides produce Z-alkenes? [duplicate]. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 6). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

-

El-Batta, A., Jiang, C., Zhao, W., Anness, R., Cooksy, A. L., & Bergdahl, M. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. Journal of Organic Chemistry, 72(14), 5244-5259. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 23). The Wittig Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reagents. Retrieved from [Link]

-

NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

-

European Patent Office. (n.d.). Workup of Wittig reaction products - EP 0630877 B1. Retrieved from [Link]

Sources

- 1. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. adichemistry.com [adichemistry.com]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. scribd.com [scribd.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Wittig reagents - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. researchgate.net [researchgate.net]

- 14. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

The Synthetic Versatility of Ethyl 2-(2-formylphenoxy)butanoate: A Gateway to Novel Heterocyclic Scaffolds

Introduction: Unlocking the Potential of a Bifunctional Building Block

In the landscape of medicinal chemistry and materials science, the quest for novel heterocyclic compounds with tailored properties is perpetual. Ethyl 2-(2-formylphenoxy)butanoate, a unique bifunctional molecule, has emerged as a versatile precursor for the synthesis of a diverse array of heterocyclic systems. Its structure, featuring a reactive aldehyde and an α-substituted ester linked by a phenoxy bridge, offers a playground for strategic chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on practical applications and detailed protocols for the construction of valuable heterocyclic cores such as coumarins and chromenes.

The strategic placement of the formyl and butanoate moieties allows for a range of intramolecular and intermolecular reactions. The aldehyde group serves as an electrophilic center, amenable to nucleophilic attack and condensation reactions, while the ester group, with its α-proton, can act as a nucleophile upon deprotonation. This dual reactivity is the cornerstone of its synthetic utility, enabling elegant tandem and one-pot methodologies for the efficient construction of complex molecular architectures.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just procedural steps, but also the underlying chemical principles and strategic considerations for employing this compound in the synthesis of novel heterocyclic compounds.

Synthesis of this compound

The preparation of this compound is readily achieved through a Williamson ether synthesis. This reliable and high-yielding reaction involves the nucleophilic substitution of a halide by a phenoxide.

Reaction Scheme:

Figure 1: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar phenoxy esters.[1]

Materials:

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity | Equivalents |

| Salicylaldehyde | C₇H₆O₂ | 122.12 | 10.0 g | 1.0 |

| Ethyl 2-bromobutanoate | C₆H₁₁BrO₂ | 195.05 | 17.6 g | 1.1 |

| Potassium Carbonate (K₂CO₃), anhydrous | K₂CO₃ | 138.21 | 22.6 g | 2.0 |

| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | 150 mL | - |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |

| Brine (saturated NaCl solution) | NaCl(aq) | - | As needed | - |

| Sodium Sulfate (Na₂SO₄), anhydrous | Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (10.0 g, 81.9 mmol) and anhydrous N,N-dimethylformamide (150 mL).

-

Add anhydrous potassium carbonate (22.6 g, 163.8 mmol) to the solution.

-

Stir the mixture at room temperature for 20 minutes to ensure the formation of the phenoxide.

-

Add ethyl 2-bromobutanoate (17.6 g, 89.1 mmol) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into 500 mL of cold water and extract with ethyl acetate (3 x 150 mL).

-

Combine the organic layers and wash with brine (2 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Application in Heterocyclic Synthesis: Intramolecular Condensation to form 3-Ethylcoumarin

The presence of both an aldehyde and an enolizable ester in the same molecule provides an excellent opportunity for intramolecular cyclization. Under basic conditions, the α-proton of the butanoate moiety can be abstracted to form an enolate, which then attacks the formyl group in an intramolecular aldol-type condensation. Subsequent dehydration leads to the formation of a 3-ethylcoumarin. This reaction can be considered an intramolecular Perkin-type reaction.[2][3][4]

Reaction Mechanism:

Figure 2: Proposed mechanism for the formation of 3-Ethylcoumarin.

Detailed Experimental Protocol: Synthesis of 3-Ethylcoumarin

This protocol is based on established methods for intramolecular cyclization of similar substrates.[1][5][6]

Materials:

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity |

| This compound | C₁₃H₁₆O₄ | 236.26 | 5.0 g |

| Sodium Ethoxide (NaOEt) | C₂H₅NaO | 68.05 | 1.7 g |

| Ethanol, anhydrous | C₂H₅OH | 46.07 | 100 mL |

| Hydrochloric Acid (HCl), 1 M | HCl(aq) | - | As needed |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed |

| Brine (saturated NaCl solution) | NaCl(aq) | - | As needed |

| Sodium Sulfate (Na₂SO₄), anhydrous | Na₂SO₄ | 142.04 | As needed |

Procedure:

-

Dissolve this compound (5.0 g, 21.2 mmol) in anhydrous ethanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Carefully add sodium ethoxide (1.7 g, 25.0 mmol) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully neutralize with 1 M hydrochloric acid.

-

Remove the ethanol under reduced pressure.

-

Add 100 mL of water to the residue and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield pure 3-ethylcoumarin.

Application in Heterocyclic Synthesis: Synthesis of Chromene Derivatives via Knoevenagel Condensation

The aldehyde functionality of this compound can readily undergo Knoevenagel condensation with active methylene compounds.[7] The resulting intermediate can then undergo a tandem intramolecular cyclization, such as a Michael addition, to form various chromene derivatives.[8][9][10][11]

Reaction Scheme:

Figure 3: General pathway for the synthesis of chromene derivatives.

Detailed Experimental Protocol: Synthesis of Ethyl 2-((2-amino-3-cyano-4H-chromen-4-yl)oxy)butanoate

This protocol describes a representative synthesis of a chromene derivative using malononitrile as the active methylene compound.

Materials:

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity |

| This compound | C₁₃H₁₆O₄ | 236.26 | 5.0 g |

| Malononitrile | C₃H₂N₂ | 66.06 | 1.5 g |

| Piperidine | C₅H₁₁N | 85.15 | 0.5 mL |

| Ethanol | C₂H₅OH | 46.07 | 50 mL |

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (5.0 g, 21.2 mmol) and malononitrile (1.5 g, 22.7 mmol) in ethanol (50 mL).

-

Add a catalytic amount of piperidine (0.5 mL).

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, a precipitate may form. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

-

Wash the crude product with cold ethanol to remove any unreacted starting materials.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield the desired chromene derivative.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of a variety of heterocyclic compounds. The strategic positioning of its reactive functional groups allows for the facile construction of coumarin and chromene scaffolds through elegant and efficient reaction pathways. The protocols detailed in this guide serve as a starting point for the exploration of its full synthetic potential.

Future investigations could explore the use of this precursor in multicomponent reactions, cycloadditions, and in the synthesis of other heterocyclic systems such as benzofurans and quinolines. The ethyl group at the 3-position of the resulting coumarins and the butanoate side chain on the chromene derivatives offer further handles for chemical modification, opening avenues for the generation of libraries of novel compounds for biological screening and materials science applications. As the demand for new and diverse molecular architectures continues to grow, the utility of well-designed bifunctional synthons like this compound will undoubtedly continue to expand.

References

-

Banaras Hindu University. (n.d.). Efficient Synthesis of 3-Substituted Coumarins as Potential Anti-Microbial Agents. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 23.6: Intramolecular Aldol Reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 4H-chromenes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Facile synthesis of 4H-chromene derivatives via base-mediated annulation of ortho-hydroxychalcones and 2-bromoallyl sulfones. Retrieved from [Link]

-

JETIR. (2023, October). synthesis and characterization of 3-acetylcoumarin derivative and azo coumarin dye. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of substituted coumarin derivatives from salicylaldehydes and.... Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]

- Google Patents. (n.d.). US3147280A - Preparation of benzofuran derivatives.

-

National Institutes of Health. (2024, March 5). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Retrieved from [Link]

-

ACG Publications. (2014, March 27). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Retrieved from [Link]

-

J&K Scientific LLC. (2021, June 1). Perkin Reaction. Retrieved from [Link]

-

National Institutes of Health. (2026, January 14). DDQ-promoted synthesis of 2-benzoylbenzofurans and benzofuro[2,3-c]pyridines using 2′-hydroxy ethyl cinnamate and phenacyl bromides. Retrieved from [Link]

- Google Patents. (n.d.). US5144089A - 2-ethyl-2-hexenal by aldol condensation of butyraldehyde in a continuous process.

-

Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Butynoic acid, 4-hydroxy-, methyl ester. Retrieved from [Link]

-

ResearchGate. (2025, August 6). A new course of the Perkin cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids. Synthesis of 2-alkyl-7-methoxy-5-nitrobenzo[b]furans. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Mechanistic studies on the intramolecular cyclization of O-tosyl phytosphingosines to jaspines. Retrieved from [Link]

-

An Overview on Synthetic Strategies to 3-Acylcoumarins. (n.d.). Retrieved from [Link]

-

MDPI. (2022). Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. Retrieved from [Link]

-

Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-formyl-3-methylbutanoate. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. longdom.org [longdom.org]

- 4. byjus.com [byjus.com]

- 5. Khan Academy [khanacademy.org]

- 6. farmaciajournal.com [farmaciajournal.com]

- 7. jetir.org [jetir.org]

- 8. prepchem.com [prepchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jk-sci.com [jk-sci.com]

- 11. BJOC - Facile synthesis of 4H-chromene derivatives via base-mediated annulation of ortho-hydroxychalcones and 2-bromoallyl sulfones [beilstein-journals.org]

Application Note & Protocol: Chemoselective Reduction of the Aldehyde in Ethyl 2-(2-formylphenoxy)butanoate using Sodium Borohydride

Abstract

This document provides a detailed experimental protocol for the chemoselective reduction of the aldehyde functionality in Ethyl 2-(2-formylphenoxy)butanoate to its corresponding primary alcohol, yielding Ethyl 2-(2-(hydroxymethyl)phenoxy)butanoate. The procedure leverages the mild and selective reducing properties of sodium borohydride (NaBH₄), which allows for the efficient transformation of the aldehyde in the presence of a less reactive ester group. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth technical guidance, mechanistic insights, and safety protocols.

Introduction: The Principle of Chemoselectivity

In the synthesis of complex organic molecules, particularly in pharmaceutical development, the ability to modify one functional group in the presence of others is paramount. This concept, known as chemoselectivity, is a cornerstone of modern organic chemistry. The selective reduction of an aldehyde over an ester is a classic example of this principle. Aldehydes are generally more electrophilic and thus more reactive towards nucleophilic reducing agents than esters.

Sodium borohydride (NaBH₄) is a versatile and mild reducing agent, ideally suited for this purpose. It readily reduces aldehydes and ketones to their corresponding alcohols.[1] In contrast, the reduction of esters with NaBH₄ is a much slower process, often requiring higher temperatures or the use of activating agents.[1][2] This significant difference in reactivity enables the selective reduction of the aldehyde in a molecule like this compound, which contains both an aldehyde and an ester functional group.

This protocol has been designed to be a self-validating system, with clear steps for reaction monitoring and product purification, ensuring a high degree of reproducibility and purity of the final product.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥95% | Commercially Available | Starting Material |

| Sodium borohydride (NaBH₄) | ≥98% | Commercially Available | Reducing Agent |

| Methanol (MeOH) | Anhydrous | Commercially Available | Solvent |

| Dichloromethane (DCM) | ACS Grade | Commercially Available | Extraction Solvent |

| Saturated aqueous ammonium chloride (NH₄Cl) | N/A | Prepared in-house | Quenching Solution |

| Anhydrous magnesium sulfate (MgSO₄) | ACS Grade | Commercially Available | Drying Agent |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercially Available | Reaction Monitoring |

| Ethyl acetate/Hexanes mixture | ACS Grade | Commercially Available | TLC Eluent |

Equipment

-

Round-bottom flask (appropriate size for the reaction scale)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Fume hood

Reaction Workflow

Caption: Experimental workflow from reaction setup to product characterization.

Step-by-Step Procedure

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Dissolve the starting material in methanol (approximately 0.1 M concentration).

-

Cool the solution to 0 °C using an ice bath.

-

-

Reduction:

-

While stirring at 0 °C, slowly add sodium borohydride (1.5 eq) in small portions over 5-10 minutes. Caution: Hydrogen gas evolution may occur.[3]

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system is typically a mixture of ethyl acetate and hexanes. The product, being more polar, will have a lower Rf value than the starting aldehyde. The reaction is complete when the starting material spot is no longer visible by TLC.

-

-

Workup:

-

Once the reaction is complete, cool the flask back to 0 °C with an ice bath.

-

Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. This will neutralize any remaining NaBH₄ and hydrolyze the borate esters.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Transfer the resulting aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Ethyl 2-(2-(hydroxymethyl)phenoxy)butanoate.

-

Characterize the final product by appropriate analytical methods (e.g., NMR, IR, and Mass Spectrometry).

-

Mechanistic Rationale and Scientific Integrity